molecular formula C15H14ClNO6 B261922 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid

5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid

Cat. No. B261922
M. Wt: 339.73 g/mol
InChI Key: FGQOAIHSYBKTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid, also known as CCCH, is a chemical compound that has been synthesized and studied extensively in scientific research. CCCH is a derivative of salicylic acid and has been found to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.

Scientific Research Applications

5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been found to have various scientific research applications. One of the primary applications is in the study of inflammation and immune response. 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. This inhibition can lead to a reduction in inflammation, making 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid a potential treatment for inflammatory diseases such as rheumatoid arthritis and asthma.

Mechanism of Action

The mechanism of action of 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid involves the inhibition of the NF-κB pathway, which is a key pathway involved in the immune response and inflammation. 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid inhibits the activation of NF-κB by preventing the degradation of IκBα, a protein that regulates the activation of NF-κB. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and chemokines, ultimately leading to a reduction in inflammation.
Biochemical and Physiological Effects:
5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory properties, 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been shown to have antioxidant properties, which can protect cells from oxidative damage. 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has also been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Furthermore, 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been shown to have neuroprotective properties, protecting neurons from damage and degeneration.

Advantages and Limitations for Lab Experiments

5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has several advantages for use in laboratory experiments. It is readily available and can be synthesized in high yields and purity. 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid also has a well-understood mechanism of action, making it a useful tool for studying inflammation and immune response. However, 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid also has limitations. It is not a clinically approved drug, and its effects on humans are not well understood. Additionally, 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has not been extensively studied in vivo, and its effects on whole organisms are not well understood.

Future Directions

There are several future directions for research on 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid. One direction is to further study its effects on inflammation and immune response, particularly in vivo. Another direction is to study its potential as a treatment for cancer and neurodegenerative diseases. Additionally, further research is needed to understand the potential side effects of 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid and its safety for use in humans. Overall, 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid is a promising compound for scientific research, with potential applications in various fields.

Synthesis Methods

5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid can be synthesized by reacting 3-chlorocyclohexene with maleic anhydride to produce 3-chlorocyclohex-3-ene-1,5-dicarboxylic acid. This acid can then be reacted with salicylic acid to produce 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid. The synthesis of 5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid has been optimized to produce high yields and purity, making it a readily available compound for scientific research.

properties

Product Name

5-{[(6-Carboxy-3-chlorocyclohex-3-en-1-yl)carbonyl]amino}-2-hydroxybenzoic acid

Molecular Formula

C15H14ClNO6

Molecular Weight

339.73 g/mol

IUPAC Name

5-[(6-carboxy-3-chlorocyclohex-3-ene-1-carbonyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C15H14ClNO6/c16-7-1-3-9(14(20)21)10(5-7)13(19)17-8-2-4-12(18)11(6-8)15(22)23/h1-2,4,6,9-10,18H,3,5H2,(H,17,19)(H,20,21)(H,22,23)

InChI Key

FGQOAIHSYBKTCG-UHFFFAOYSA-N

SMILES

C1C=C(CC(C1C(=O)O)C(=O)NC2=CC(=C(C=C2)O)C(=O)O)Cl

Canonical SMILES

C1C=C(CC(C1C(=O)O)C(=O)NC2=CC(=C(C=C2)O)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.